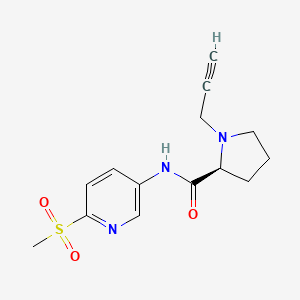
8-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“8-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine” is a chemical compound with the molecular weight of 207.27 . It is a key intermediate in the synthesis of illudalanes .
Synthesis Analysis
The synthesis of “8-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine” involves a new method of preparation of indanones from tetralones . The furfurylidene derivative of 6-methoxy-3,4-dihydronaphthalen-1-(2H)-one is oxidized to the dicarboxylic acid 9a which is cyclodehydrated to methyl 7-methoxy-1-oxoindan-4-carboxylate 10 .Molecular Structure Analysis
The InChI code for “8-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine” is 1S/C12H17NO2/c1-12(2)8-13-7-9-4-5-10(14-3)6-11(9)15-12/h4-6,13H,7-8H2,1-3H3 .Chemical Reactions Analysis
The key step in the synthesis of “8-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine” is a new method of preparation of indanones from tetralones . This involves oxidation and cyclodehydration reactions .Physical And Chemical Properties Analysis
“8-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine” is a liquid at room temperature .Scientific Research Applications
Chemistry and Biological Activity
Benzoxazepine derivatives, including 8-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepines, have been extensively studied for their diverse biological activities. Research focusing on the structure-activity relationships of 3-benzazepines reveals that these compounds exhibit significant cytotoxicity against human promyelotic leukemia HL-60 cells. Certain benzazepine derivatives demonstrate the ability to produce radicals, enhance the decay of ascorbic acid in rat brain homogenate, form complexes with the replicative form of plasmid DNA, inhibit the multidrug resistance P-glycoprotein (Pgp) efflux pump, and exhibit inhibitory effects against reverse transcriptase (RT) of Moloney leukemia. These findings suggest potential applications in cancer treatment and drug resistance modulation (Kawase, Saito, & Motohashi, 2000).
Pharmacological Properties
The pharmacological exploration of benzodiazepine derivatives, including those structurally related to 8-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepines, reveals their significant impact on the central nervous system. These studies highlight the potential of such compounds in developing new therapeutic agents for the treatment of various CNS disorders. Benzodiazepines are well known for their sedative, anxiolytic, muscle relaxant, and anticonvulsant properties, which are mediated through the modulation of GABA receptors. Research in this area could provide insights into novel CNS-active agents with improved efficacy and safety profiles.
Antimicrobial Applications
Compounds structurally related to 8-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepines have been investigated for their antimicrobial properties. The unique structural features of benzofuran derivatives, for instance, make them a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates. Research on benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, demonstrates their potential in treating skin diseases such as cancer or psoriasis and highlights the broader applicability of similar structures in antimicrobial therapy (Hiremathad et al., 2015).
Safety And Hazards
properties
IUPAC Name |
8-methoxy-2,2-dimethyl-4,5-dihydro-3H-1,4-benzoxazepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2)8-13-7-9-4-5-10(14-3)6-11(9)15-12/h4-6,13H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPKDOZXNBJOIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=C(O1)C=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-bromophenyl)-2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-imidazol-2-yl}sulfanyl)-1-ethanone](/img/structure/B2665701.png)


![N-benzyl-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2665705.png)
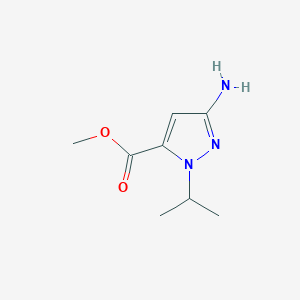
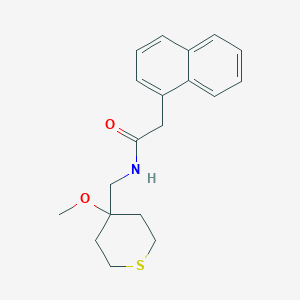
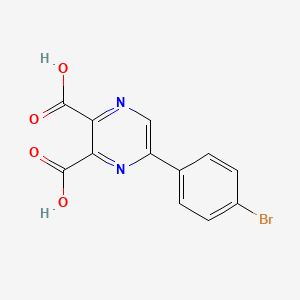
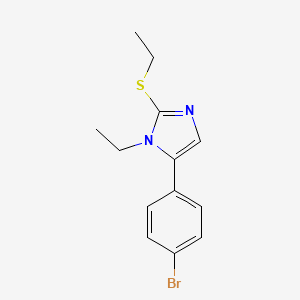
![N-(3,5-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2665711.png)
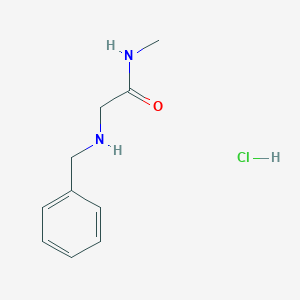
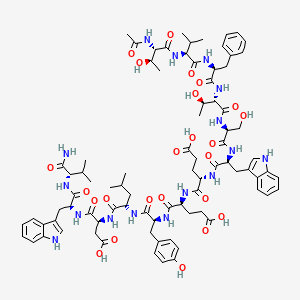
![N-(2-bromo-4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2665716.png)
